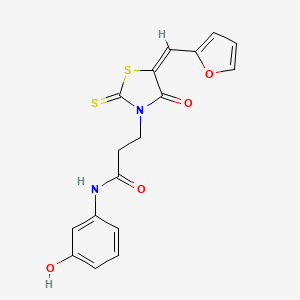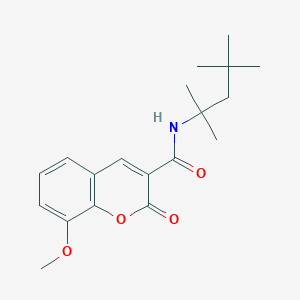
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide, also known as MOC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MOC belongs to the class of chromene derivatives, which have been shown to exhibit various biological activities such as anticancer, anti-inflammatory, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Insights
Research on compounds structurally related to 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide provides insights into their crystal structure and potential applications. For instance, studies on chromene derivatives have highlighted their crystalline structures, which could be significant in understanding their reactivity and interaction with biological targets. The detailed analysis of crystal structures, such as in the work of Reis et al. (2013), reveals how the anti-rotamer conformation about the C-N bond and the position of the amide O atom could affect the compound's properties and applications (Reis et al., 2013).
Fluorescence Properties
Chromene derivatives have been studied for their fluorescence properties, as demonstrated by Shi et al. (2017). Their research on benzo[c]coumarin carboxylic acids, including chromene structures, shows significant fluorescence in both solution and solid states. This characteristic suggests potential applications in optical materials and sensors, leveraging the chromene core's ability to exhibit varied photophysical behaviors (Shi et al., 2017).
Synthetic Accessibility
The synthetic accessibility of chromene derivatives, including methods to synthesize chromene carboxylic acids, is crucial for exploring their applications in pharmaceuticals and materials science. Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate for biologically active compounds. This advancement supports the potential for efficient production of chromene-based compounds with varied functionalities (Zhu et al., 2014).
Biological Interactions
Chromene derivatives are also investigated for their biological interactions, such as binding to specific receptors. Thimm et al. (2013) explored the use of a chromene compound as an agonist for the orphan G protein-coupled receptor GPR35, highlighting the therapeutic potential of these molecules in treating diseases related to this receptor's activity (Thimm et al., 2013).
Materials Science and Polymer Research
Moreover, chromene derivatives have applications in materials science, particularly in the synthesis of polymers with specific optical properties. Nechifor (2009) synthesized aromatic polyamides with coumarin chromophores, illustrating the utility of chromene structures in creating materials with desirable photoreactive and solubility characteristics (Nechifor, 2009).
Eigenschaften
IUPAC Name |
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)11-19(4,5)20-16(21)13-10-12-8-7-9-14(23-6)15(12)24-17(13)22/h7-10H,11H2,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGFOYVUKMZSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2747105.png)
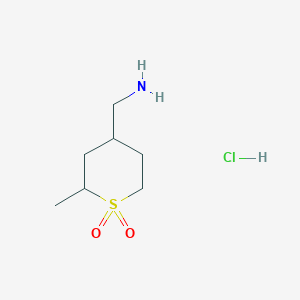
![2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]aniline](/img/structure/B2747107.png)
![(1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2747108.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2747109.png)
![13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2747110.png)
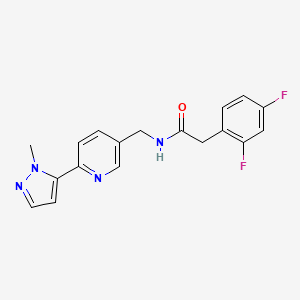

![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/no-structure.png)
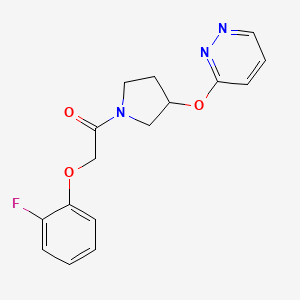
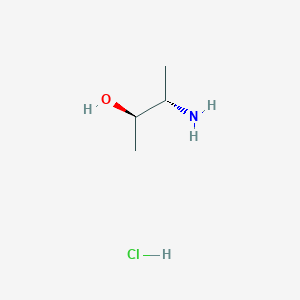
![2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide](/img/structure/B2747119.png)

